2-Chloro-IB-MECA-13C,d3 belongs to the class of adenosine receptor agonists, specifically targeting the A3 subtype. It is classified under pharmacological agents used in cancer research and cellular signaling studies.
The synthesis of 2-Chloro-IB-MECA-13C,d3 involves several chemical reactions that modify the parent compound, IB-MECA, to introduce a chlorine atom and incorporate stable isotopes. The detailed synthesis pathway typically includes:
Technical details regarding these synthetic methods can be found in specialized chemical literature and studies focusing on isotope-labeled compounds for biological research.
The molecular structure of 2-Chloro-IB-MECA-13C,d3 can be represented as follows:
The structural characteristics include a purine base with a chlorine substituent and deuterium labels at specific positions, which are critical for tracing studies in biological systems.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence of isotopes and functional groups.
2-Chloro-IB-MECA-13C,d3 participates in various chemical reactions primarily related to its interaction with adenosine receptors. Key reactions include:
Technical details of these interactions are often elucidated through binding assays and functional studies using cell lines expressing adenosine receptors.
The mechanism of action for 2-Chloro-IB-MECA-13C,d3 involves its role as an agonist at the A3 adenosine receptor:
Research has shown that activation of the A3 receptor can lead to anti-proliferative effects in certain cancer cell lines, making this compound a subject of interest in oncology studies .
Relevant data regarding these properties can be obtained from safety data sheets (SDS) and chemical databases.
2-Chloro-IB-MECA-13C,d3 is primarily used in scientific research focused on:
2-Cl-IB-MECA-13C,d3 is a stable isotope-labeled analog of the selective A3 adenosine receptor (A3AR) agonist 2-chloro-N6-(3-iodobenzyl)-5′-N-methylcarboxamidoadenosine (2-Cl-IB-MECA). The compound features a 13C atom at a defined position within the adenine ring and three deuterium atoms (d3) incorporated into the N-methyl group of the 5′-carboxamide moiety. The molecular formula is modified from C18H18ClIN6O4 (MW 544.73 g/mol) to C1713CH15D3ClIN6O4 (MW ~548.76 g/mol) [1] [9].
The stereochemistry retains the (2S,3S,4R,5R) configuration of the ribose ring, critical for receptor binding. Isotopic labeling is achieved via:
The isotopic modifications in 2-Cl-IB-MECA-13C,d3 induce negligible alterations to its biochemical behavior relative to the native compound:
Table 1: Comparative Properties of Labeled vs. Non-labeled 2-Cl-IB-MECA
Property | 2-Cl-IB-MECA | 2-Cl-IB-MECA-13C,d3 | Analytical Method |
---|---|---|---|
Molecular Weight | 544.73 g/mol | ~548.76 g/mol | HRMS |
A3AR Ki | 0.33 nM | 0.35 ± 0.04 nM | Radioligand binding [1] |
Receptor Selectivity | 2500-fold (A1), 1400-fold (A2A) | Equivalent | Functional cAMP assays [1] [9] |
Binding Pose | Orthosteric site; conserved adenine interactions | Identical (cryo-EM confirmed) | Cryo-EM (3.2 Å resolution) [2] |
Cryo-EM structures confirm identical binding modes: The adenine ring forms π-stacking with F5.52, while the ribose maintains H-bonds with residues S6.55 and H7.43. The 3-iodobenzyl group exhibits identical conformational flexibility within the receptor subpocket [2]. Functional assays in transfected HEK293 cells show equivalent agonist potency in inhibiting adenylyl cyclase (EC50 ~1.0 nM for both) and activating phospholipase C (EC50 ~950 nM) [10].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1